4-Hydrazinylbenzohydrazide

Description

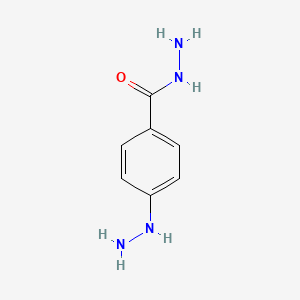

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-10-6-3-1-5(2-4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYUFFVOPTCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368661 | |

| Record name | 4-hydrazinylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93574-69-7 | |

| Record name | 4-hydrazinylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Hydrazinylbenzohydrazide and Its Analogues

Advanced Synthetic Routes to 4-Hydrazinylbenzohydrazide

The synthesis of this compound, a molecule featuring two distinct hydrazine (B178648) moieties, requires strategic planning to manage the reactivity of its functional groups. The primary route involves the formation of the hydrazide group from a carboxylic acid precursor that already contains the hydrazinyl substituent.

Novel Synthetic Approaches and Optimized Reaction Conditions

Modern synthetic chemistry emphasizes the optimization of reaction conditions to improve yields, reduce reaction times, and enhance product purity. nih.gov While specific literature on this compound is sparse, advanced methodologies applied to analogous benzohydrazide (B10538) syntheses are instructive. A common and effective method for creating the hydrazide functional group is the reaction of a corresponding ester with hydrazine hydrate (B1144303). mdpi.com

Novel approaches often employ microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields. pensoft.net For the conversion of an ester like methyl 4-hydrazinylbenzoate to this compound, optimization would involve screening various solvents, temperatures, and reaction times. Acetonitrile and various alcohols are often effective solvents for such transformations. scielo.br The optimization process aims to find the best balance between the consumption of the starting material (conversion) and the formation of the desired product (selectivity). scielo.br

Below is a table representing a hypothetical optimization for the synthesis of a benzohydrazide from its corresponding methyl ester, illustrating the parameters that would be adjusted.

| Entry | Solvent | Temperature (°C) | Time (h) | Method | Yield (%) |

| 1 | Ethanol (B145695) | Reflux | 6 | Conventional | 85 |

| 2 | Dioxane | Reflux | 4 | Conventional | 88 |

| 3 | Ethanol | 90 | 0.25 | Microwave | 92 |

| 4 | Acetonitrile | Reflux | 4 | Conventional | 87 |

Interactive Data Table

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound is fundamentally a study in functional group interconversions (FGI), which are essential for transforming readily available starting materials into more complex target molecules. fiveable.meimperial.ac.uk The logical precursor for this target compound is 4-hydrazinobenzoic acid.

The synthetic pathway can be envisioned as follows:

Starting Material: A common starting point could be 4-aminobenzoic acid.

Formation of the Hydrazinyl Group: The amino group (-NH₂) of 4-aminobenzoic acid can be converted into a hydrazinyl group (-NHNH₂). This is typically achieved through a two-step process involving diazotization of the amine with sodium nitrite (B80452) (NaNO₂) in a strong acid, followed by reduction of the resulting diazonium salt.

Protection/Esterification of the Carboxylic Acid: To prevent side reactions during the hydrazinolysis step, the carboxylic acid group is converted into an ester, typically a methyl or ethyl ester. This is a standard functional group interconversion achieved by reacting the carboxylic acid with the corresponding alcohol (e.g., methanol) under acidic catalysis. nih.gov

Formation of the Hydrazide Group: The final key interconversion is the reaction of the ester with hydrazine hydrate (N₂H₄·H₂O). mdpi.com In this nucleophilic acyl substitution reaction, hydrazine displaces the alkoxy group of the ester to form the stable benzohydrazide product. This step is typically performed under reflux in a suitable solvent like ethanol. mdpi.com

This strategic sequence of functional group interconversions allows for the selective formation of the two different hydrazine-containing moieties on the benzene (B151609) ring. ic.ac.uk

Derivatization Strategies of this compound

The presence of a nucleophilic terminal -NH₂ group on the hydrazide moiety makes this compound an excellent substrate for derivatization, particularly for the synthesis of Schiff bases.

Synthesis of Schiff Base Derivatives from this compound

Schiff bases, also known as imines or hydrazones in this context, are formed by the condensation reaction between a primary amine (in this case, the hydrazide) and a carbonyl compound (an aldehyde or a ketone). libretexts.orglibretexts.org These derivatives are of significant interest in coordination chemistry and medicinal research. nih.gov The reaction with this compound typically occurs at the more nucleophilic terminal nitrogen of the hydrazide group (-CONHNH₂).

Reaction Mechanisms and Conditions for Imine Formation

The formation of a Schiff base (imine) is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. libretexts.org

The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). youtube.com

Elimination of Water: The lone pair on the adjacent nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond and a positively charged iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.org

The reaction rate is highly dependent on pH. libretexts.org A slightly acidic medium (typically pH 4-5) is optimal because it provides enough acid to protonate the hydroxyl group for elimination without excessively protonating the nucleophilic hydrazine, which would render it unreactive. youtube.com The reaction is often carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol with a few drops of glacial acetic acid as a catalyst. pensoft.net

Structural Diversification via Aldehyde/Ketone Modification

A significant advantage of Schiff base synthesis is the ability to generate a vast library of structurally diverse compounds from a single hydrazide precursor. By reacting this compound with a wide array of aldehydes and ketones, the properties of the resulting molecule can be systematically modified.

Aromatic Aldehydes: Using various substituted benzaldehydes (e.g., salicylaldehyde, vanillin, 4-nitrobenzaldehyde) introduces different electronic and steric properties to the final Schiff base. researchgate.netresearchgate.net

Heterocyclic Aldehydes: Aldehydes containing heterocyclic rings (e.g., furfural, pyridine-2-carboxaldehyde) can be used to incorporate additional coordination sites or alter the biological profile of the molecule.

Aliphatic Aldehydes and Ketones: The use of aliphatic carbonyl compounds results in more flexible Schiff base structures compared to the rigid derivatives formed from aromatic aldehydes.

The table below illustrates how different carbonyl compounds can be used to achieve structural diversification.

| Carbonyl Reactant | Name | Resulting Schiff Base Structure (Partial) |

| Benzaldehyde | Benzaldehyde | C₆H₅-CH=N-NH-CO- |

| Salicylaldehyde | 2-Hydroxybenzaldehyde | 2-HO-C₆H₄-CH=N-NH-CO- |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | 4-HO,3-MeO-C₆H₃-CH=N-NH-CO- |

| Acetone | Propan-2-one | (CH₃)₂C=N-NH-CO- |

| Furfural | Furan-2-carbaldehyde | (C₄H₃O)-CH=N-NH-CO- |

Interactive Data Table

This strategy allows for the fine-tuning of the steric and electronic properties of the final compounds for various applications.

Acyl Hydrazone Formation and Related Condensation Reactions

The formation of acyl hydrazones represents a significant and widely utilized derivatization strategy for this compound. This class of compounds is synthesized through the condensation reaction between the hydrazide moiety and various aldehydes and ketones. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding acyl hydrazone.

The general mechanism for this reaction proceeds in a two-step manner. Initially, the nitrogen atom of the hydrazide adds to the carbonyl group, forming a carbinolamine intermediate. Subsequently, the elimination of a water molecule leads to the formation of a carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. The acidity of the reaction medium is a critical parameter; sufficient acid is required to protonate the carbonyl oxygen, thereby enhancing its electrophilicity, but not so much as to protonate the nucleophilic nitrogen of the hydrazide.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of acyl hydrazone derivatives of this compound. The substituents on the aldehyde or ketone can be varied to modulate the electronic and steric properties of the resulting molecule. For instance, the reaction of this compound with substituted aromatic aldehydes yields a series of N'-benzylidene-4-hydrazinylbenzohydrazides.

Table 1: Examples of Acyl Hydrazone Derivatives from this compound

| Aldehyde/Ketone Reactant | Resulting Acyl Hydrazone Derivative |

| Benzaldehyde | N'-(phenylmethylidene)-4-hydrazinylbenzohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorophenyl)methylidene)-4-hydrazinylbenzohydrazide |

| Acetone | N'-(propan-2-ylidene)-4-hydrazinylbenzohydrazide |

| Cyclohexanone | N'-(cyclohexylidene)-4-hydrazinylbenzohydrazide |

Cyclization Reactions and Heterocyclic Scaffolds Derived from this compound

The versatile structure of this compound, possessing multiple nucleophilic sites, makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. Through various cyclization reactions, the core structure can be transformed into important five-membered heterocyclic rings such as oxadiazoles (B1248032) and triazoles.

1,3,4-Oxadiazoles:

One of the common routes to synthesize 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. In the context of this compound, this can be achieved by first acylating the terminal nitrogen of the hydrazide moiety, followed by treatment with a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or triflic anhydride (B1165640).

Alternatively, acyl hydrazones derived from this compound can undergo oxidative cyclization to yield 1,3,4-oxadiazoles. Reagents like iodine in the presence of a base or other oxidizing agents can facilitate this transformation.

1,2,4-Triazoles:

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be accomplished through several synthetic pathways. A common method involves the reaction of the hydrazide with a one-carbon synthon, such as formic acid or its derivatives, to form an intermediate which then undergoes cyclization.

Another important route is the reaction of this compound with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These intermediates can then be cyclized in the presence of a base, such as sodium hydroxide, to afford the corresponding 1,2,4-triazole-3-thiones. The thione group can be further functionalized or removed if desired.

Table 2: Heterocyclic Scaffolds Derived from this compound

| Heterocyclic Scaffold | General Synthetic Precursor from this compound | Key Reagents for Cyclization |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine derivative | POCl₃, H₂SO₄, or other dehydrating agents |

| 1,3,4-Oxadiazole | Acyl hydrazone derivative | I₂, K₂CO₃, or other oxidizing agents |

| 1,2,4-Triazole | This compound | Formic acid, Triethyl orthoformate |

| 1,2,4-Triazole-3-thione | Thiosemicarbazide derivative | NaOH, KOH |

Palladium-Catalyzed and Other Cross-Coupling Methods for Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of aromatic compounds. While direct cross-coupling on the hydrazinyl or hydrazide moiety of this compound is less common, the aromatic ring of the molecule provides a handle for such transformations, assuming appropriate pre-functionalization.

For instance, if this compound is synthesized from a halogenated precursor, such as 4-bromo- or 4-iodobenzoic acid, the remaining halogen atom can serve as a reactive site for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents onto the benzene ring, thereby enabling the synthesis of a diverse library of analogues.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups at the 4-position of the benzohydrazide core.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling a halogenated this compound derivative with an amine in the presence of a palladium catalyst and a base. This would lead to the synthesis of N-aryl or N-alkyl derivatives at the 4-position of the aromatic ring.

Heck Coupling: The Heck reaction would facilitate the formation of a carbon-carbon bond between a halogenated this compound and an alkene, catalyzed by a palladium complex. This would result in the introduction of a vinyl or substituted vinyl group.

The successful implementation of these cross-coupling reactions would likely require careful protection of the reactive hydrazinyl and hydrazide functionalities to prevent undesired side reactions with the catalyst or other reagents.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of a Halogenated this compound Precursor

| Cross-Coupling Reaction | Coupling Partner | Type of Bond Formed | Introduced Substituent |

| Suzuki-Miyaura | Organoboron reagent | C-C | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig | Amine | C-N | Arylamino, Alkylamino |

| Heck | Alkene | C-C | Vinyl, Substituted vinyl |

Coordination Chemistry and Ligand Design Principles Involving 4 Hydrazinylbenzohydrazide

Ligand Design and Rationale for Metal Complexation by 4-Hydrazinylbenzohydrazide

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to metal ions, thereby forming complexes with specific geometries, electronic properties, and reactivity. This compound is an intriguing candidate for ligand design due to its multiple potential donor sites, which can be tailored to achieve desired coordination properties.

Denticity and Donor Atom Preferences in this compound Ligands

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. This compound possesses several potential donor atoms: the carbonyl oxygen, the two nitrogen atoms of the hydrazide moiety, and the two nitrogen atoms of the hydrazinyl substituent. This allows for various possible coordination modes, making it a potentially flexible and versatile ligand.

The probable coordination behavior of this compound can be inferred from related structures. Typically, hydrazide-based ligands can act as neutral or anionic ligands upon deprotonation of the N-H protons. The primary donor sites are often the carbonyl oxygen and the terminal amino nitrogen, leading to a bidentate chelation.

Depending on the reaction conditions and the nature of the metal ion, this compound could exhibit the following denticities:

Monodentate: Coordination through the carbonyl oxygen or one of the nitrogen atoms.

Bidentate: The most common mode for similar ligands, often involving the carbonyl oxygen and the β-nitrogen of the hydrazide group, forming a stable five-membered chelate ring. Another bidentate mode could involve the two nitrogen atoms of the hydrazinyl group.

Tridentate or higher: If the ligand adopts a specific conformation, it could potentially coordinate through the carbonyl oxygen and nitrogen atoms from both the hydrazide and hydrazinyl groups, though this would likely be less common and depend on the metal ion's coordination preferences.

The preference for donor atoms is generally governed by the Hard-Soft Acid-Base (HSAB) principle. Hard metal ions (like lanthanides and early transition metals) will prefer to coordinate to the hard oxygen donor of the carbonyl group. Softer metal ions (like later transition metals) may show a greater affinity for the softer nitrogen donor atoms.

Interactive Table: Potential Donor Sites and Denticity of this compound

| Donor Atom(s) | Potential Denticity | Common Metal Ion Types |

| Carbonyl Oxygen | Monodentate | Hard Lewis Acids |

| Hydrazinyl Nitrogen | Monodentate | Soft Lewis Acids |

| Carbonyl Oxygen & Hydrazide β-Nitrogen | Bidentate | Transition Metals |

| Two Hydrazinyl Nitrogens | Bidentate | Transition Metals |

Steric and Electronic Modulations in Designed Complexes

The steric and electronic properties of a ligand are crucial in determining the structure, stability, and reactivity of the resulting metal complex.

Electronic Effects: The presence of the electron-donating hydrazinyl group (-NHNH2) on the phenyl ring of this compound influences the electron density on the benzohydrazide (B10538) backbone. This can enhance the donor ability of the carbonyl oxygen and the hydrazide nitrogens, potentially leading to more stable metal complexes compared to unsubstituted benzohydrazide. The delocalization of electrons across the aromatic ring and the hydrazide moiety plays a significant role in the electronic landscape of the ligand.

Elucidation of Coordination Modes and Geometries of this compound Metal Complexes

Characterization of Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a wide variety of complexes with diverse geometries and magnetic properties. It is anticipated that this compound would react with transition metal ions to form stable complexes.

Commonly observed geometries for transition metal complexes with similar bidentate hydrazide ligands include:

Square Planar: Often seen with d8 metal ions like Ni(II) and Pd(II).

Tetrahedral: Common for d10 metal ions like Zn(II) and Cd(II).

Octahedral: Frequently observed for many transition metals, including Cr(III), Fe(III), and Co(II), typically with a 1:2 or 1:3 metal-to-ligand ratio.

Spectroscopic techniques are vital for characterizing these complexes. For instance, in the infrared (IR) spectrum, a shift in the C=O stretching frequency to a lower wavenumber upon coordination is indicative of the carbonyl oxygen's involvement in bonding. Similarly, changes in the N-H stretching and bending vibrations can provide evidence for the coordination of the nitrogen atoms. Electronic spectroscopy (UV-Vis) can give insights into the geometry of the complex and the electronic transitions occurring within it.

Interactive Table: Expected Geometries of Transition Metal Complexes with Hydrazide Ligands

| Metal Ion | d-electron count | Likely Geometry |

| Cu(II) | d9 | Distorted Octahedral / Square Planar |

| Ni(II) | d8 | Square Planar / Octahedral |

| Co(II) | d7 | Octahedral / Tetrahedral |

| Zn(II) | d10 | Tetrahedral |

Characterization of Lanthanide and Actinide Complexes

Lanthanides and actinides are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. Therefore, it is expected that in complexes with this compound, these f-block elements would primarily bind to the carbonyl oxygen.

Due to their larger ionic radii, lanthanides and actinides generally exhibit higher coordination numbers, typically ranging from 8 to 12. The coordination geometries are often complex and can be described as, for example, square antiprismatic or tricapped trigonal prismatic.

The characterization of these complexes would rely heavily on techniques such as luminescence spectroscopy for lanthanide complexes (e.g., Eu(III) and Tb(III)), which often exhibit characteristic emission spectra upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, although the paramagnetic nature of many f-block ions can lead to significant peak broadening and shifting.

Supramolecular Assembly and Extended Structures

The presence of N-H groups in this compound makes it an excellent candidate for forming extended structures through hydrogen bonding. In the solid state, it is highly probable that metal complexes of this ligand would self-assemble into one-, two-, or three-dimensional supramolecular networks.

The N-H protons of the hydrazide and hydrazinyl moieties can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. These interactions, along with potential π-π stacking of the phenyl rings, would play a crucial role in the crystal packing of the metal complexes. The resulting supramolecular architectures can have interesting properties and potential applications in materials science. The specific nature of the extended structure would be influenced by the metal ion, the coordination geometry, and the presence of counter-ions or solvent molecules in the crystal lattice.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from hydrazone and Schiff base ligands, which can be formed from this compound, are widely recognized for their catalytic prowess in a variety of organic transformations. The catalytic activity of these complexes is fundamentally linked to the ability of the metal center to cycle between different oxidation states, a process that is tunable by the electronic properties of the coordinating ligand.

Metal complexes of ligands structurally similar to this compound are known to catalyze a range of organic reactions. These transformations often involve oxidation, reduction, and carbon-carbon bond formation. For instance, Schiff base complexes have demonstrated high selectivity in the oxidation of aniline (B41778) to azobenzene. The presence of both hydrazone and hydrazide moieties in this compound suggests that its metal complexes could be effective catalysts for reactions such as:

Oxidation Reactions: The nitrogen and oxygen donor atoms of the ligand can stabilize high-valent metal centers, which are crucial for the oxidation of alcohols, phenols, and anilines.

Reduction Reactions: Conversely, the ligand can also stabilize low-valent metal centers, facilitating the reduction of nitroarenes and other functional groups.

Cross-Coupling Reactions: While less common, some hydrazone-based palladium complexes have been explored as catalysts in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

A hypothetical catalytic cycle for an oxidation reaction might involve the coordination of the substrate to the metal center of the this compound complex, followed by an electron transfer process and subsequent release of the oxidized product.

Table 1: Potential Catalytic Applications of this compound Metal Complexes in Organic Transformations

| Reaction Type | Substrate Example | Product Example | Potential Metal Center |

|---|---|---|---|

| Oxidation | Aniline | Azobenzene | Mn(II), Co(II), Ni(II), Cu(II) |

| Oxidation | Benzyl alcohol | Benzaldehyde | Ru(III), Fe(III) |

| Reduction | Nitrobenzene | Aniline | Pd(II), Pt(II) |

The concepts of chemo- and regioselectivity are paramount in catalysis, aiming to functionalize a specific part of a molecule while leaving other reactive sites untouched. The structure of the this compound ligand, with its distinct coordination sites, offers the potential for creating catalysts with high selectivity.

The steric and electronic environment created by the ligand around the metal center can direct the approach of the substrate, leading to a specific regio- or stereochemical outcome. For example, in the hydrosilylation of alkynes, the choice of ligand can determine whether the silyl (B83357) group adds to the terminal or internal carbon of the triple bond (regioselectivity). While specific studies on this compound are not available, related research on other asymmetric ligands demonstrates the feasibility of achieving high levels of control in such reactions.

Advanced Applications in Metal Ion Recognition and Separation

The same coordination properties that make this compound metal complexes potential catalysts also render them suitable for applications in metal ion recognition and separation. The presence of multiple nitrogen and oxygen donor atoms allows the ligand to form stable chelates with a variety of metal ions.

The development of fluorescent sensors based on hydrazone derivatives for the detection of toxic metal ions is a burgeoning field of research. The general principle involves a change in the fluorescence properties of the ligand upon coordination to a specific metal ion. This can manifest as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength. The selectivity of these sensors is dictated by the specific electronic and structural compatibility between the ligand and the target metal ion. Given its structure, a fluorescent derivative of this compound could potentially be designed to selectively bind and detect environmentally or biologically significant metal ions.

Furthermore, materials functionalized with hydrazide groups have shown promise for the selective removal of heavy metal ions from aqueous solutions. The mechanism of separation often involves a combination of chelation and ion exchange. A polymer resin or other solid support functionalized with this compound could act as an adsorbent for the selective capture of heavy metal ions like lead, mercury, or cadmium from contaminated water sources. The efficiency and selectivity of such a material would depend on factors like the pH of the solution and the presence of competing ions.

Table 2: Potential Applications of this compound in Metal Ion Recognition and Separation

| Application | Target Metal Ion Examples | Principle of Operation |

|---|---|---|

| Fluorescent Sensing | Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺ | Chelation-induced change in fluorescence |

| Selective Adsorption | Pb²⁺, Cd²⁺, Cu²⁺ | Chelation and ion exchange on a solid support |

Computational Chemistry Approaches for 4 Hydrazinylbenzohydrazide

Density Functional Theory (DFT) Studies on 4-Hydrazinylbenzohydrazide

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like hydrazide derivatives to predict their geometries, electronic properties, and reactivity. researchgate.netrsc.org

DFT calculations are instrumental in elucidating the electronic characteristics of a molecule by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are fundamental quantum chemical descriptors that provide information about the molecule's reactivity and stability. researchgate.net

A low HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net These calculations also yield other critical descriptors, including:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Dipole Moment (μ): A measure of the polarity of the molecule.

Studies on various benzohydrazide (B10538) derivatives have demonstrated the utility of these descriptors. For instance, DFT calculations have been used to correlate these electronic properties with the nonlinear optical (NLO) performance or biological activity of the compounds. researchgate.netnih.gov Theoretical calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Table 1: Examples of Quantum Chemical Descriptors Calculated for Benzohydrazide Derivatives using DFT Note: The following data is illustrative and derived from studies on various benzohydrazide derivatives, not this compound itself.

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely pathway a reaction will follow. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. A lower activation energy implies a faster reaction rate. This type of analysis is crucial for understanding the synthesis of hydrazide derivatives and their interactions with biological targets.

The three-dimensional structure of a molecule is critical to its function. DFT is used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For flexible molecules like this compound, which have several rotatable bonds, conformational analysis can identify multiple low-energy conformers. This information is vital for understanding how the molecule might bind to a receptor or participate in intermolecular interactions. In many computational studies on benzohydrazide derivatives, geometry optimization is a standard preliminary step before calculating other properties or performing docking simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity or chemical properties, respectively. nih.gov These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogs. mdpi.comnih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For a series of this compound derivatives, these descriptors would typically fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices, polar surface area).

3D Descriptors: Dependent on the 3D conformation (e.g., molecular volume, solvent-accessible surface area).

Physicochemical Descriptors: Properties like hydrophobicity (ClogP), solubility (LogS), and molar refractivity (MR). nih.govjppres.comunair.ac.idresearchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment).

Once a large pool of descriptors is generated, statistical methods are employed to select the most relevant ones that correlate with the activity being studied. This step is crucial to avoid overfitting and to create a robust and predictive model.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Hydrazide Derivatives

After selecting the most relevant descriptors, a mathematical model is developed to link them to the observed activity. This is often achieved using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researcher.lifenih.govarxiv.orgmsu.edu

For example, a QSAR study on benzylidene hydrazine (B178648) benzamide (B126) derivatives against a human lung cancer cell line resulted in the following equation: pIC₅₀ = 0.738 (LogS) - 0.031 (rerank) + 0.017 (MR) - 1.359 jppres.comunair.ac.idresearchgate.net

The quality and predictive power of a QSAR model are assessed using several statistical parameters:

r² (Coefficient of determination): Indicates how well the model fits the training data.

q² (Cross-validated r²): Measures the internal predictive ability of the model.

pred_r² (External validation r²): Assesses the model's ability to predict the activity of an external test set of compounds.

Numerous QSAR studies have been successfully conducted on hydrazide derivatives to model a wide range of biological activities. nih.govmdpi.comekb.eg

Table 3: Summary of QSAR Studies on Benzohydrazide and Hydrazide-Hydrazone Derivatives

These models provide valuable insights into the structure-activity relationships, indicating which structural features (e.g., hydrophobicity, steric bulk, electronic properties) are crucial for a given biological response. This knowledge is then used to rationally design new, more effective compounds. nih.gov

Pharmacophore Mapping and Molecular Design Optimization

Pharmacophore mapping is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound and its derivatives would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.govnih.gov

The process begins with a set of active compounds, from which a common feature pharmacophore model is generated. This model represents the spatial arrangement of functional groups that are critical for biological activity. For instance, a hypothetical pharmacophore model for a series of this compound derivatives might consist of a hydrogen bond acceptor (from the carbonyl oxygen), a hydrogen bond donor (from the hydrazinyl or hydrazide NH groups), and an aromatic ring (the benzene (B151609) ring).

Once a pharmacophore model is established, it serves as a template for molecular design optimization. This involves modifying the this compound scaffold to enhance its interaction with the target, thereby improving its efficacy. Optimization strategies may include:

Scaffold Hopping: Replacing the central benzohydrazide core with other chemical moieties that maintain the essential pharmacophoric features.

R-group Modification: Systematically altering the substituents on the aromatic ring or the hydrazinyl group to improve binding affinity or pharmacokinetic properties.

Generative artificial intelligence frameworks can further accelerate this process by designing novel molecular structures that adhere to the predefined pharmacophoric constraints and possess optimized properties.

A summary of potential pharmacophoric features for this compound is presented in the table below.

| Pharmacophore Feature | Potential Origin in this compound |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the hydrazide group |

| Hydrogen Bond Donor | NH and NH2 protons of the hydrazinyl and hydrazide groups |

| Aromatic Ring | The central benzene ring |

| Hydrophobic Group | The phenyl ring can contribute to hydrophobic interactions |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (protein).

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For this compound and its derivatives, this technique can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding. mdpi.com

In silico studies on analogous benzohydrazide derivatives have demonstrated their potential to interact with various enzymes. For example, derivatives of 4-hydroxybenzohydrazide have been docked into the active sites of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), suggesting their potential as inhibitors of these enzymes. pensoft.net Similarly, other benzohydrazide derivatives have been evaluated as inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.gov

The binding affinity, which indicates the strength of the interaction between the ligand and the protein, is a critical parameter in drug design. It is often expressed as a docking score or binding energy (in kcal/mol), with lower (more negative) values indicating a stronger interaction. taylorandfrancis.com For instance, in a study of thiazole (B1198619) derivatives, docking scores were used to rank compounds based on their potential inhibitory activity.

The following table illustrates a hypothetical ligand-protein interaction profile for this compound with a generic protein active site, based on common interactions observed for similar compounds.

| Interaction Type | Interacting Residues (Hypothetical) | Ligand Moiety Involved |

| Hydrogen Bond | Asp, Glu, Ser | Hydrazinyl and hydrazide groups |

| π-π Stacking | Phe, Tyr, Trp | Benzene ring |

| Hydrophobic Interaction | Val, Leu, Ile | Phenyl ring |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. nih.gov

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or longer. This can validate the docking pose and provide a more accurate estimation of binding free energy. nih.gov The analysis of the MD trajectory can reveal different conformational ensembles of the bound ligand, providing insights into its flexibility within the binding pocket. nih.gov Such simulations are crucial for understanding the intricate details of molecular recognition and for designing inhibitors with improved residence time and efficacy. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydrazinylbenzohydrazide and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Analysis

A combination of high-resolution spectroscopic methods is employed to probe the molecular structure of 4-Hydrazinylbenzohydrazide and its derivatives. Each technique offers unique insights, and together they provide a comprehensive characterization of the compound in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound derivatives, ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom. derpharmachemica.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. A COSY spectrum reveals proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic ring. youtube.comyoutube.com An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹³C NMR spectrum. youtube.com The HMBC (Heteronuclear Multiple Bond Correlation) technique further extends this by showing correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework. youtube.com

Solid-State NMR (ssNMR) is particularly useful for characterizing the compound in its solid form, providing insights into polymorphism, molecular conformation, and intermolecular interactions like hydrogen bonding, which might differ from the solution state. nih.govnih.gov Fast Magic-Angle Spinning (MAS) techniques can enhance the resolution of ¹H NMR spectra in the solid state, enabling detailed structural analysis. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (ortho to C=O) | 7.8 - 8.0 | 128.0 - 130.0 |

| Aromatic C-H (ortho to -NHNH₂) | 6.8 - 7.0 | 113.0 - 115.0 |

| C=O | - | 165.0 - 168.0 |

| C-NHNH₂ | - | 150.0 - 153.0 |

| CONH NH₂ | 9.5 - 10.0 (singlet) | - |

| CONHNH₂ | 4.5 - 5.0 (broad singlet) | - |

| Ar-NH NH₂ | 5.5 - 6.0 (singlet) | - |

| Ar-NHNH₂ | 3.8 - 4.2 (broad singlet) | - |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound. researchgate.net These methods probe the vibrational modes of molecules, providing a unique spectral "fingerprint". youtube.com

FT-IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound would prominently feature stretching vibrations for the N-H groups of the hydrazide and hydrazine (B178648) moieties (typically in the 3200-3400 cm⁻¹ region), the C=O of the hydrazide (around 1640-1680 cm⁻¹), and C-N bonds. researchgate.net Aromatic C-H stretching and C=C ring vibrations also appear in their characteristic regions.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is often more effective for detecting vibrations of non-polar bonds and symmetric vibrations. youtube.com For instance, the aromatic ring's symmetric breathing mode would be a strong feature in the Raman spectrum. esisresearch.org The combination of FT-IR and Raman provides a more complete vibrational analysis of the molecule. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazine & Hydrazide) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1580 - 1620 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition and molecular formula. youtube.comspectroscopyonline.com

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected parent ion. wikipedia.org In a typical MS/MS experiment, the this compound molecular ion is isolated, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed. wikipedia.orgnih.gov This process provides valuable structural information by revealing how the molecule breaks apart. Key fragmentation pathways for this compound would likely involve the cleavage of the N-N bonds in the hydrazide and hydrazine groups, and the loss of small molecules like ammonia (B1221849) (NH₃) or water (H₂O). Analyzing these pathways helps to confirm the connectivity of the atoms within the molecule. researchgate.netresearchgate.net

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgmsu.edu This technique is particularly useful for analyzing compounds with conjugated π systems, such as the aromatic ring in this compound.

The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions associated with the benzene (B151609) ring and the C=O group, and potentially n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. shu.ac.uk The position of the maximum absorbance (λmax) provides information about the extent of conjugation in the molecule. researchgate.net Derivatization of the molecule can lead to shifts in λmax, offering insights into how structural modifications affect the electronic properties of the chromophore. researchgate.netresearchgate.net

Table 3: Typical Electronic Transitions for Aromatic Hydrazides

| Transition | Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 300 | High-intensity absorption related to the aromatic ring and C=O group. |

Crystallographic Studies for Solid-State Structural Determination

While spectroscopic methods provide a wealth of information about molecular structure and connectivity, X-ray crystallography offers the most definitive picture of the atomic arrangement in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of crystalline compounds. carleton.edu The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. carleton.edu This analysis yields precise information about unit cell dimensions, bond lengths, bond angles, and torsional angles with a high degree of accuracy. carleton.edumdpi.com

For this compound or its derivatives, an SCXRD study would reveal the precise geometry of the molecule, including the planarity of the aromatic ring and the conformation of the hydrazide and hydrazine side chains. mdpi.com Furthermore, it provides invaluable information about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the N-H and C=O groups, and π-π stacking between aromatic rings. nih.gov This detailed structural insight is crucial for understanding the compound's physical properties and for rational drug design if it is a derivative of medicinal interest. nih.gov

Table 4: Example Crystallographic Data for a Benzohydrazide (B10538) Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.12 |

| b (Å) | 10.34 |

| c (Å) | 15.67 |

| β (°) | 98.5 |

| Volume (ų) | 1300.2 |

| Z | 4 |

Note: Data is hypothetical and representative of a typical small organic molecule. mdpi.com

Hirshfeld Surface and Energy Framework Analysis for Intermolecular Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to partition crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. This allows for the visualization of intermolecular contacts and their relative strengths. The Hirshfeld surface is typically mapped with various properties, most commonly the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.

The dnorm surface is colored to indicate the nature of the contacts. Red spots indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. Blue regions represent contacts that are longer than the van der Waals radii, and white areas denote contacts of intermediate length.

For a representative hydrazide derivative, N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide, the Hirshfeld surface analysis reveals the significant role of various intermolecular interactions in its crystal packing. eurjchem.com The 2D fingerprint plot for this compound shows that the most significant contributions to the crystal packing are from H···H, O···H/H···O, and C···H/H···C interactions. researchgate.net In another related compound, 5-hydroxypentanehydrazide, the Hirshfeld surface analysis also highlights the predominance of H···H and O···H/H···O contacts, which account for 64.7% and 26.2% of the total surface area, respectively. nih.gov

Interactive Data Table: Percentage Contributions of Intermolecular Contacts for a Representative Hydrazide Derivative

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 40.6 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.2 |

| Cl···H / H···Cl | 8.7 |

| C···C | 4.5 |

| N···H / H···N | 2.8 |

| Cl···C / C···Cl | 1.5 |

| O···C / C···O | 0.6 |

| N···O / O···N | 0.4 |

| Cl···Cl | 0.2 |

Note: The data presented is for N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide and serves as an illustrative example. eurjchem.com

Energy Framework Analysis

Energy framework analysis is a computational method that provides a visual representation of the energetic aspects of crystal packing. This analysis involves calculating the interaction energies between a central molecule and its nearest neighbors. The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components. By visualizing these energy components as frameworks, the dominant forces in the crystal packing can be readily identified.

In the energy framework diagrams, cylinders are drawn between the centroids of interacting molecules, with the radius of the cylinder being proportional to the strength of the interaction energy. Different colors are used to represent the different energy components, with electrostatic and dispersion energies being the most commonly visualized.

Interactive Data Table: Interaction Energies for a Representative Hydrazide Derivative

| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| N-H···O | -85.6 | -62.3 | -147.9 |

| C-H···O | -42.1 | -55.8 | -97.9 |

| C-H···Cl | -25.3 | -48.7 | -74.0 |

| C-H···π | -15.8 | -60.1 | -75.9 |

| π···π | -30.5 | -72.4 | -102.9 |

| Cl···Cl | -5.2 | -18.9 | -24.1 |

Note: The data presented is for N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide and is intended to be illustrative. eurjchem.com

Biological Activities and Medicinal Chemistry Applications of 4 Hydrazinylbenzohydrazide Derivatives

Antimicrobial Research on 4-Hydrazinylbenzohydrazide Derivatives

Derivatives of this compound, often incorporated into larger molecular structures known as hydrazide-hydrazones, have been a significant area of interest in the search for new antimicrobial agents. nih.govmdpi.com These compounds are noted for their wide spectrum of bioactivity, including antibacterial, antifungal, and antiviral properties. nih.govmdpi.com Research is particularly driven by the increasing resistance of pathogens to existing antimicrobial drugs, making novel chemical scaffolds essential. nih.gov

Investigation of Antibacterial Mechanisms of Action

The antibacterial efficacy of hydrazide-hydrazone derivatives, a class to which this compound derivatives belong, is attributed to several mechanisms of action. A primary mode of action is the disruption of the bacterial cell membrane. nih.govmdpi.com Studies on aminosterol derivatives, which mimic the structure of some complex hydrazones, show they can create lesions in the bacterial membrane, leading to the leakage of cytoplasmic content and eventual cell death. mdpi.com This membrane-disrupting capability has been observed against both Gram-negative and Gram-positive bacteria. mdpi.com

Another identified mechanism involves the inhibition of crucial cellular processes. For instance, some hydrazide-hydrazone compounds have been shown to interfere with quorum sensing-related virulence factors in Pseudomonas aeruginosa. nih.gov By disrupting these communication pathways, the compounds can inhibit biofilm formation, motility, and the production of virulence factors like alginate and pyocyanin, thereby reducing the pathogen's ability to cause disease. nih.gov The specific antibacterial activity can be influenced by the chemical substituents on the molecule; compounds with electron-withdrawing groups such as NO2, I, or Br often exhibit enhanced antibacterial effects compared to those with electron-donating groups. nih.gov

Antifungal and Antiviral Activity Assessments

Antifungal Activity: Derivatives incorporating the benzohydrazide (B10538) structure have demonstrated significant antifungal properties against a range of phytopathogenic fungi. nih.govnih.govfrontiersin.org In one study, new benzohydrazide derivatives bearing a 4-aminoquinazoline moiety were synthesized and showed extraordinary fungicidal activities. nih.gov For example, compound A6, featuring a 3,4-difluorophenyl group, exhibited broad-spectrum antifungal effects with EC50 values from 0.63 to 3.82 μg/mL against eight different fungi. nih.gov Its mechanism was found to involve the disruption of the cell membrane integrity in Rhizoctonia solani and the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov Similarly, 4-hydroxybenzoic acid-based hydrazide–hydrazones have shown high efficacy against fungi like Sclerotinia sclerotiorum, with IC50 values as low as 0.5 to 1.8 µg/mL. nih.gov

Antiviral Activity: The antiviral potential of this class of compounds has been evaluated, particularly against plant viruses like the tobacco mosaic virus (TMV). nih.gov A series of 4-oxo-4H-quinoline acylhydrazone derivatives were synthesized and tested, with several compounds showing higher inactive, curative, and protective activities against TMV than the commercial antiviral agent ribavirin. nih.gov For instance, compound 4 in the study demonstrated inactive, curative, and protective activities of 51.2%, 47.6%, and 46.3%, respectively, at a concentration of 500 mg/L. nih.gov The mechanism of action for this compound was linked to hindering the self-assembly and growth of the virus by binding strongly to the TMV coat protein (TMV-CP). nih.gov Other research has identified that indole (B1671886) derivatives of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) showed high inhibitory activity on TMV, comparable to the pesticide ningnanmycin. nih.gov

| Compound | Target Fungus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound A5 | Colletotrichum gloeosporioides | EC50 | 0.66 µg/mL | nih.gov |

| Compound A6 | Colletotrichum gloeosporioides | EC50 | 0.71 µg/mL | nih.gov |

| Compound A11 | Colletotrichum gloeosporioides | EC50 | 0.40 µg/mL | nih.gov |

| Compound A17 | Colletotrichum gloeosporioides | EC50 | 0.42 µg/mL | nih.gov |

| 4-hydroxybenzoic acid derivative | Sclerotinia sclerotiorum | IC50 | 0.5 - 1.8 µg/mL | nih.gov |

| Compound 9n | F. graminearum | EC50 | 16.1 µg/mL | mdpi.com |

| Compound 9o | F. graminearum | EC50 | 17.4 µg/mL | mdpi.com |

Anticancer Research and Molecular Oncology Applications

In the field of oncology, derivatives of this compound have been investigated for their potential as anticancer agents. Their therapeutic action is often linked to the ability to trigger programmed cell death and interfere with the cellular machinery that allows cancer cells to proliferate uncontrollably.

Apoptosis Induction and Cell Cycle Modulation Mechanisms

Numerous studies have shown that hydrazide-hydrazone and related derivatives can induce apoptosis in various cancer cell lines. bue.edu.egnih.gov For instance, certain pyrazolo[3,4-d]pyridazine derivatives were found to cause a significant increase in apoptotic cells in the A549 lung cancer cell line (10.06% in treated cells vs. 0.57% in untreated cells). nih.govresearchgate.netresearchgate.net The mechanism of apoptosis induction is often linked to the modulation of key regulatory proteins. These compounds can disrupt the balance of Bcl-2 family proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govresearchgate.netresearchgate.net This shift in balance is a critical step in initiating the intrinsic, mitochondria-dependent apoptotic pathway. nih.govresearchgate.netresearchgate.net Additionally, these derivatives have been shown to cause significant overexpression of effector caspase-3, a key executioner of apoptosis. nih.govresearchgate.netresearchgate.net

Beyond apoptosis, these compounds can also modulate the cell cycle, a fundamental process that is dysregulated in cancer. bue.edu.egnih.gov Studies on quinazolinone derivatives revealed that they can impair cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.eg Similarly, pyrazolo[3,4-d]pyridazine derivatives were found to induce both Sub G1 and G2/M cell cycle arrest. nih.govresearchgate.netresearchgate.net This arrest prevents cancer cells from dividing and proliferating. The mechanism often involves the overexpression of cyclin-dependent kinase inhibitors like p21, which halt the progression of the cell cycle. bue.edu.egnih.gov

| Derivative Class | Cancer Cell Line | Observed Effect | Mechanism/Marker | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine (PPD-1) | A549 (Lung) | Apoptosis Induction | Overexpression of caspase-3 (7.19-fold), Bax (7.28-fold); Inhibition of Bcl-2 (to 0.22-fold) | nih.govresearchgate.netresearchgate.net |

| Pyrazolo[3,4-d]pyridazine (PPD-1) | A549 (Lung) | Cell Cycle Arrest | Induces Sub G1 and G2/M arrest | nih.govresearchgate.netresearchgate.net |

| Quinazolinone derivatives | HepG-2 (Liver) | Apoptosis Induction | Downregulation of Survivin and XIAP | bue.edu.eg |

| Quinazolinone derivatives | HepG-2 (Liver) | Cell Cycle Arrest | Arrest at G2/M phase; Overexpression of p21 | bue.edu.eg |

Inhibition of Key Signaling Pathways in Cancer Cells

The anticancer activity of this compound derivatives is also linked to their ability to inhibit key signaling pathways that are aberrantly activated in cancer, promoting cell growth, survival, and metastasis. nih.govjcancer.org

One such target is the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and is often reactivated in various cancers, including glioblastoma, breast cancer, and pancreatic adenocarcinoma. nih.gov Abnormal activation of this pathway is essential for the maintenance and expansion of cancer stem cells. nih.gov Small molecules, including certain hydrazide-containing structures, have been developed to inhibit this pathway, often by targeting the key regulatory protein Smoothened (SMO). nih.govuconn.edu

Another relevant pathway is the Nrf2/HO-1 signaling pathway. While traditionally known for its cytoprotective role, aberrant activation of Nrf2 is common in many tumors and promotes cancer progression and therapy resistance. jcancer.org Therefore, inhibiting this pathway is a promising strategy. Studies have shown that certain compounds can inhibit the expression of Nrf2, which in turn reduces the expression of its downstream targets like heme oxygenase-1 (HO-1) and vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. jcancer.org By blocking this pathway, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize. jcancer.org

Anti-metastatic and Anti-angiogenic Potentials

The metastatic spread of cancer cells is a significant barrier to successful treatment. nih.gov Recent research has highlighted the potential of hydrazide derivatives in combating metastasis and angiogenesis, the process of new blood vessel formation that tumors rely on for growth and dissemination. nih.govnih.gov

One study investigated a novel hydrazide-hydrazone derivative, N'-((5-nitrothiophen-2-yl)methylene)-2-(phenylthio)benzohydrazide, for its anti-metastatic effects in a breast cancer model. nih.gov The findings from this research demonstrated that the compound significantly inhibited the invasion of MDA-MB-231 human breast cancer cells in vitro. nih.gov This was evidenced by a Matrigel assay and a notable decrease in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix during cell invasion. nih.gov

In an in vivo model using 4T1 mammary carcinoma cells in BALB/c mice, daily administration of the compound suppressed the growth of the primary tumor and its subsequent metastasis to the lungs. nih.gov Immunohistochemical analysis of the tumor and lung tissues revealed a reduced proliferation index and a smaller microvessel density in the treated group compared to the control group. nih.gov These results suggest that the anti-metastatic effect of this hydrazide derivative may be attributed, at least in part, to its anti-angiogenic properties. nih.gov

Another study focused on the anti-angiogenic and anti-proliferative activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide. nih.gov Using a rat aorta angiogenesis assay, the compound demonstrated anti-angiogenic activity with a half-maximal inhibitory concentration (IC50) of 56.9 µg/mL. nih.gov Furthermore, it inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are essential for angiogenesis, with an IC50 of 76.3 µg/mL. nih.gov The study also noted the compound's anti-proliferative effect on A549 lung cancer cells (IC50 of 45.5 µg/mL). nih.gov

Table 1: Anti-metastatic and Anti-angiogenic Activities of Hydrazide Derivatives

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| N'-((5-nitrothiophen-2-yl)methylene)-2-(phenylthio)benzohydrazide | MDA-MB-231 cells (in vitro), 4T1 murine mammary carcinoma (in vivo) | Significantly inhibited cell invasion and MMP-9 expression. Suppressed primary tumor growth and lung metastasis. Reduced proliferation index and microvessel density. | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat aorta angiogenesis assay, HUVECs, A549 lung cancer cells | Exhibited anti-angiogenic activity (IC50 = 56.9 µg/mL). Inhibited proliferation of HUVECs (IC50 = 76.3 µg/mL) and A549 cells (IC50 = 45.5 µg/mL). | nih.gov |

Enzyme Inhibition Studies and Therapeutic Target Identification

The unique chemical structure of hydrazide derivatives makes them promising candidates for enzyme inhibition, a key strategy in drug development.

Kinetic studies are crucial for understanding how these derivatives interact with their enzyme targets. Different types of inhibition, such as competitive, non-competitive, and uncompetitive, reveal the mechanism of action of the inhibitor.

A study on a series of 4-hydroxybenzhydrazide-hydrazones as inhibitors of laccase from Trametes versicolor found that seven of the derivatives exhibited micromolar activity, with inhibition constants (Ki) ranging from 24 to 674 µM. nih.gov The majority of these active compounds displayed a competitive type of inhibition. nih.gov However, derivatives with bulkier substituents showed non-competitive (Ki = 32.0 µM) or uncompetitive (Ki = 17.9 µM) inhibition. nih.gov

In another study, hydrazones derived from 4-(trifluoromethyl)benzohydrazide were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The most potent inhibitor of AChE, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, was found to exhibit a mixed-type inhibition. nih.gov

Research on 4-hydroxybenzaldehyde (B117250) derivatives as inhibitors of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH) demonstrated that 4-hydroxybenzaldehyde itself is a competitive inhibitor of both enzymes. researchgate.net Specifically, it competes with α-ketoglutarate in the case of GABA-T. researchgate.net

Table 2: Enzyme Inhibition Kinetics of Benzohydrazide Derivatives

| Derivative Class | Enzyme Target | Inhibition Type | Ki / IC50 Values | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzhydrazide-hydrazones | Laccase | Competitive, Non-competitive, Uncompetitive | Ki = 24–674 µM | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide-hydrazones | Acetylcholinesterase (AChE) | Mixed-type | IC50 = 46.8–137.7 µM | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide-hydrazones | Butyrylcholinesterase (BuChE) | - | IC50 = 19.1–881.1 µM | nih.gov |

| 4-Hydroxybenzaldehyde derivatives | GABA transaminase (GABA-T) | Competitive | - | researchgate.net |

| 4-Hydroxybenzaldehyde derivatives | Succinic semialdehyde dehydrogenase (SSADH) | Competitive | - | researchgate.net |

Identifying the specific enzymes that are targeted by this compound derivatives is a critical step in understanding their therapeutic potential.

As mentioned, laccase from Trametes versicolor has been identified as a target for 4-hydroxybenzhydrazide-hydrazones. nih.gov Molecular modeling studies suggested that a slim salicylic (B10762653) aldehyde framework in these derivatives plays a pivotal role in stabilizing the molecule near the substrate docking site of the enzyme. nih.gov

Acetylcholinesterase and butyrylcholinesterase are other key enzyme targets for hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide. nih.gov These enzymes are crucial in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

Furthermore, enzymes involved in the GABA shunt, namely GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), have been identified as targets for 4-hydroxybenzaldehyde derivatives. researchgate.net Inhibition of these enzymes can modulate neurotransmitter levels in the brain.

The relationship between the chemical structure of this compound derivatives and their enzyme inhibitory activity (SAR) provides valuable insights for the design of more potent and selective inhibitors.

In the study of laccase inhibitors, the SAR analysis revealed that a slim salicylic aldehyde framework was crucial for stabilization near the substrate docking site. nih.gov The presence of phenyl and bulky tert-butyl substituents at position 3 in the salicylic aldehyde fragment favored strong interaction with the substrate-binding pocket. nih.gov Conversely, larger substituents led to a shift in the inhibition type from competitive to non-competitive or uncompetitive, as these bulkier molecules did not bind to the active site. nih.gov

For the inhibition of acetyl- and butyrylcholinesterase by 4-(trifluoromethyl)benzohydrazide hydrazones, it was observed that an electronegative substituent at position 4 of the benzylidene ring, such as a second CF3 group, a nitro group, or bromine, improved the inhibitory potency. nih.gov On the other hand, electron-donating groups like methyl or methoxy (B1213986) were unfavorable for activity. nih.gov

Other Emerging Pharmacological Applications

Beyond anti-cancer and enzyme inhibitory activities, derivatives of this compound are being explored for other therapeutic applications.

The hydrazone moiety is considered a pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org

Several studies have evaluated the anti-inflammatory and analgesic properties of novel hydrazide and hydrazone derivatives. semanticscholar.orgnih.gov In one study, a new series of hydrazide and hydrazine (B178648) derivatives were synthesized and evaluated for their analgesic activity using the acetic acid-induced writhing test in mice. nih.gov Most of the synthesized compounds induced a significant reduction in the writhing response compared to the control group. nih.gov

Another study synthesized new hydrazide and hydrazone derivatives and tested their analgesic activity, with some compounds showing higher inhibitory effects than the standard drug, mefenamic acid. semanticscholar.org The research highlighted that the type and position of substituents on the aromatic rings significantly influence the analgesic activity.

Table 3: Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives

| Compound ID | Writhing Inhibition (%) | Reference |

|---|---|---|

| 10b | 55.4 | semanticscholar.org |

| 10c | 61.2 | semanticscholar.org |

| 15b | 82.3 | semanticscholar.org |

| 15c | 60.1 | semanticscholar.org |

| Mefenamic Acid (Standard) | 71.8 | semanticscholar.org |

Antioxidant Potential and Redox Modulation

Derivatives of this compound, particularly those belonging to the broader class of hydrazinobenzoic acid and benzohydrazide derivatives, have garnered significant scientific interest for their antioxidant capabilities. The inherent chemical structure, featuring hydrazine and hydrazone moieties, is believed to contribute substantially to their ability to scavenge free radicals and modulate redox processes within biological systems.

Research into a series of 4-hydrazinobenzoic acid derivatives has provided detailed insights into their antioxidant mechanisms. tandfonline.comnih.govnih.gov These studies utilize various in vitro assays to quantify antioxidant efficacy, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. tandfonline.comnih.gov Across these methods, many derivatives have demonstrated significant antioxidant properties, in some cases comparable to standard antioxidants like butylated hydroxylanisole (BHA). tandfonline.comnih.gov

The structure-activity relationship is critical in determining the antioxidant strength of these molecules. For instance, the presence and position of substituents on the aromatic rings can drastically alter radical scavenging activity. Studies have shown that derivatives featuring hydroxyl and methoxy groups exhibit particularly high activity. tandfonline.com For example, a hydroxyl-methoxy substituted derivative showed ABTS radical quenching activity (85.19%) nearly identical to the BHA standard (85.20%) at the same concentration. tandfonline.com In contrast, the incorporation of an anhydride (B1165640) moiety tends to reduce the antioxidant profile. nih.gov

The mechanism of action for these compounds is thought to involve multiple pathways. Theoretical studies, such as those using Density Functional Theory (DFT), suggest that 4-hydrazinobenzoic acid derivatives can exert their antioxidant effects through hydrogen atom transfer (HAT), single electron transfer (SET), or sequential proton loss electron transfer (SPLET) mechanisms. nih.govnih.gov The hydrazine and hydrazone units are considered the major functional groups contributing to this activity. tandfonline.comnih.gov

| Compound Derivative Structure | Assay | Concentration | Antioxidant Activity (% Inhibition/Quenching) | Reference Standard (BHA) |

|---|---|---|---|---|

| Benzylidene Derivative | DPPH | 20 µg/mL | 70-72% | 92% |

| Hydroxyl-Methoxy Derivative | ABTS | 20 µg/mL | 85.19% | 85.20% |

| Various Benzylidene Derivatives (compounds 5-9) | DPPH | 20 µg/mL | 70-72% | 92% |

| Various Derivatives (compounds 1-10) | ABTS | 20 µg/mL | 80-85% | 85% |

This table presents a summary of the antioxidant activities of various 4-hydrazinobenzoic acid derivatives as reported in scientific literature. tandfonline.comnih.gov

Neurological and Central Nervous System Applications

The hydrazide-hydrazone scaffold, which forms the core of many this compound derivatives, is a prominent pharmacophore in the development of agents targeting the central nervous system (CNS). nih.govmdpi.comresearchgate.net The neuroprotective potential of these compounds is often linked to their antioxidant properties, which can counteract the oxidative stress implicated in the pathogenesis of various neurodegenerative diseases. nih.gov Furthermore, these derivatives have been shown to interact with specific enzymatic targets within the CNS, indicating a multi-faceted therapeutic potential. tandfonline.commdpi.com

Alzheimer's Disease: A significant area of investigation is the application of hydrazone derivatives as multi-target agents for Alzheimer's disease. tandfonline.comnih.govnih.gov Research has demonstrated that these compounds can act as potent inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comnih.govresearchgate.net By inhibiting these enzymes, the derivatives can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy for symptomatic treatment of Alzheimer's. tandfonline.comnih.gov Beyond symptomatic relief, certain hydrazone derivatives have been found to inhibit the self-aggregation of amyloid-β peptides, a central event in the formation of amyloid plaques, which are a pathological hallmark of the disease. tandfonline.comnih.gov For example, specific N-acylhydrazones inhibited amyloid aggregation by approximately 36%. tandfonline.comnih.gov

Monoamine Oxidase (MAO) Inhibition: Substituted benzohydrazides and their hydrazone derivatives have been identified as effective inhibitors of monoamine oxidases (MAO-A and MAO-B). mdpi.com These enzymes are crucial for the metabolism of monoamine neurotransmitters like serotonin (B10506) and dopamine. mdpi.com Inhibition of MAO is a well-established therapeutic strategy for depression and Parkinson's disease. omicsonline.orgnih.gov Studies on tosylated acyl hydrazone derivatives revealed compounds with potent and selective inhibitory activity. For instance, one derivative with a 3-fluoro substitution was the most potent MAO-A inhibitor (IC50 = 1.54 µM), while a derivative with a 3-nitro group was the most potent MAO-B inhibitor (IC50 = 3.64 µM). mdpi.com These findings highlight the potential for developing selective MAO inhibitors from the this compound scaffold for treating specific neurological and psychiatric disorders. mdpi.comnih.govnih.gov

Anticonvulsant Activity: The hydrazide-hydrazone structure is a recognized pharmacophore for anticonvulsant activity. nih.govmdpi.comresearchgate.netnih.gov Numerous studies have synthesized and screened derivatives for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov The mechanism often involves interaction with key elements of neuronal excitability, and molecular modeling studies have suggested that some derivatives may act as agonists at the GABA-A receptor. nih.gov The broad and consistent findings in this area suggest that this compound derivatives are promising templates for the development of novel antiepileptic drugs. nih.govnih.gov

| Target Application | Specific Activity | Key Findings | Compound Type |

|---|---|---|---|

| Alzheimer's Disease | Cholinesterase Inhibition | Potent inhibition of human AChE and BChE with Ki in the micromolar range. tandfonline.comnih.govnih.gov | Hydrazone derivatives |

| Alzheimer's Disease | Amyloid-β Aggregation Inhibition | Inhibition of Aβ42 peptide aggregation by up to 37%. tandfonline.comnih.gov | N-acylhydrazones |

| Depression / Parkinson's Disease | MAO-A Inhibition | Compound 3o (3-F substituted) showed potent inhibition with IC50 = 1.54 µM. mdpi.com | Tosylated acyl hydrazones |

| Parkinson's Disease | MAO-B Inhibition | Compound 3s (3-NO2 substituted) showed potent inhibition with IC50 = 3.64 µM. mdpi.com | Tosylated acyl hydrazones |

| Epilepsy | Anticonvulsant Activity | Remarkable 100% protection against PTZ-induced convulsions for some derivatives. nih.gov | Quinazoline hydrazones |